1,6-Dichloro-5-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dichloro-5-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 1 and 6, and a methoxy group at position 5 on the isoquinoline ring. It has a molecular formula of C10H7Cl2NO and a molecular weight of approximately 228.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichloro-5-methoxyisoquinoline can be achieved through various synthetic routes. One common method involves the chlorination of 5-methoxyisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 1 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Oxidation: Isoquinoline-5-carboxaldehyde or isoquinoline-5-carboxylic acid.
Reduction: Dihydroisoquinoline derivatives.
Scientific Research Applications
1,6-Dichloro-5-methoxyisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Mechanism of Action
The mechanism of action of 1,6-Dichloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-6-methoxyisoquinoline: Similar structure with chlorine atoms at positions 1 and 3 instead of 1 and 6.
1,3-Dichloro-6-methylisoquinoline: Similar structure with a methyl group instead of a methoxy group at position 6.
Uniqueness
1,6-Dichloro-5-methoxyisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 1 and 6 and a methoxy group at position 5 provides distinct electronic and steric properties that differentiate it from other isoquinoline derivatives .
Properties
CAS No. |
630423-34-6 |
---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1,6-dichloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-6-4-5-13-10(12)7(6)2-3-8(9)11/h2-5H,1H3 |
InChI Key |
INVUBBLZXUWGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.